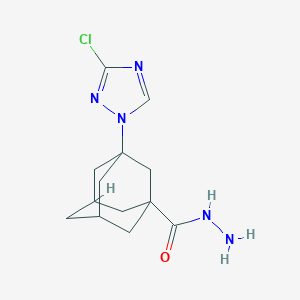

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

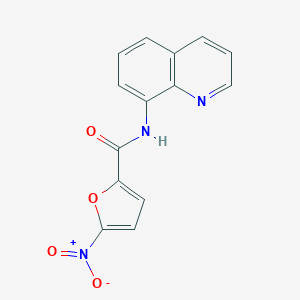

“3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide” is a chemical compound with the molecular formula C13H18ClN5O and a molecular weight of 295.77 . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” includes a 1,2,4-triazole ring attached to an adamantane structure . The InChI string representation of the molecule isInChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) . Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.77 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, a Rotatable Bond Count of 2, and a Topological Polar Surface Area of 68 Ų .Aplicaciones Científicas De Investigación

Antimicrobial and Antibacterial Properties

3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide and its derivatives have been extensively studied for their antimicrobial and antibacterial properties. A study highlighted the synthesis of N′-Heteroarylidene-1-adamantylcarbohydrazides and their analogs, revealing that some compounds displayed potent broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and the yeast-like pathogenic fungus Candida albicans (El-Emam et al., 2012). Another research introduced two novel N′-heteroarylidene-1-carbohydrazide derivatives, which constituted broad-spectrum antibacterial candidates, displaying potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL. They also showed weak or moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).

Structural and Spectroscopic Characterization

The structural and spectroscopic features of these compounds have also been a subject of research. A study presented the crystal structure of a compound based on 3-(1,2,4-triazol-4-yl)adamantane-1-carboxylate, revealing a three-dimensional coordination framework with channels along the c-axis direction, facilitated by hydrogen bonding (Senchyk et al., 2019). Another research focused on the synthesis and characterization of 1,3-bis(1,2,4-triazol-1-yl)adamantane and its isomers, emphasizing their potential as active pharmaceutical ingredients and ligands in the coordination chemistry of functional materials (Marchenko & Potapov, 2017).

Catalytic and Coordination Properties

The catalytic and coordination properties of these compounds have also been explored. Research on orthogonally substituted azole-carboxylate adamantane ligands led to the preparation of 1D and 2D copper(II) and nickel(II) coordination polymers, demonstrating the utility of these compounds in catalyzing the Chan-Evans-Lam arylation reaction (Pavlov et al., 2019). Additionally, a study on functionalized adamantane tectons used in the design of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks unveiled the potential of these compounds in creating complex and highly connected frameworks (Senchyk et al., 2013).

Propiedades

IUPAC Name |

3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O/c14-11-16-7-19(18-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(20)17-15/h7-9H,1-6,15H2,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIUVLMHHXZHBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B508116.png)

![(2E)-3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}prop-2-enoic acid](/img/structure/B508167.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B508169.png)

![Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B508178.png)

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B508226.png)

![4-[1-({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxyphenol](/img/structure/B508246.png)

![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)